molecular formula C15H15N3O4S2 B2823004 methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 1021230-04-5

methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2823004
CAS No.: 1021230-04-5
M. Wt: 365.42
InChI Key: MFXQRMFGIYJWHN-UHFFFAOYSA-N
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Description

Methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted at position 3 with a methyl carboxylate group and at position 2 with a conjugated amino-pyrimidine-dione-thioxo moiety. This structure is closely related to bioactive molecules, particularly in anticancer and enzyme-inhibitory applications, as seen in analogs like those in .

Properties

IUPAC Name

methyl 2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-22-14(21)10-7-4-2-3-5-9(7)24-13(10)16-6-8-11(19)17-15(23)18-12(8)20/h6H,2-5H2,1H3,(H3,17,18,19,20,23)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEGTYSTXPQVLG-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(NC(=S)NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates multiple pharmacophores, suggesting a broad spectrum of potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4O4S2C_{13}H_{14}N_{4}O_{4}S^{2} with a molecular weight of approximately 354.4 g/mol. The structure features a thioxotetrahydropyrimidine moiety linked to a tetrahydrobenzo[b]thiophene scaffold, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC13H14N4O4S2
Molecular Weight354.4 g/mol
InChIInChI=1S/C13H14N4O4S2/...
InChIKeyBBZUJBSYBIHPOP-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, research highlighted its ability to inhibit the MDM2-p53 interaction, which is crucial in cancer cell proliferation. The compound demonstrated an IC50 value of approximately 12.3 μM against MDM2-p53 interactions, suggesting moderate potency in disrupting this critical pathway .

  • Mechanism of Action : The compound's structure allows it to interact with the MDM2 protein, thereby stabilizing p53 and promoting apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown antimicrobial properties. Its derivatives were evaluated against various bacterial strains using standard agar diffusion methods. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies and Research Findings

  • MDM2-p53 Interaction Study :
    • Objective : To evaluate the inhibitory effect on MDM2-p53 interactions.
    • Findings : The compound demonstrated significant inhibition with an IC50 of 12.3 μM.
    • : Suggests potential for development as an anticancer agent targeting p53 pathways .
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy against various pathogens.
    • Methodology : Disk diffusion method was employed across multiple bacterial strains.
    • Results : Several derivatives showed MIC values lower than conventional antibiotics like ciprofloxacin .
    • : Highlights potential for use in treating bacterial infections.

Comparative Efficacy Table

CompoundTargetIC50 (μM)Activity Type
Methyl 2-(((4,6-dioxo...MDM2-p5312.3Anticancer
Derivative AE. coli0.57Antimicrobial
Derivative BStaphylococcus aureus0.40Antimicrobial

Scientific Research Applications

Anticancer Properties

Preliminary studies indicate that derivatives of this compound exhibit significant anticancer activity . The thioxotetrahydropyrimidine component is particularly noteworthy for its ability to interact with biological targets involved in cancer cell proliferation. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Analgesic Effects

In addition to anticancer properties, methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been investigated for its analgesic effects . Studies have shown that derivatives exhibit pain-relieving properties that surpass those of traditional analgesics such as metamizole . This suggests a dual functionality that could be harnessed in pain management therapies.

Case Studies and Research Findings

  • Anticancer Activity Study :
    • A study focused on the synthesis of derivatives of this compound found that certain formulations significantly inhibited the growth of breast cancer cells by inducing apoptosis through specific signaling pathways .
  • Analgesic Activity Evaluation :
    • In a controlled study using the "hot plate" method on rodents, derivatives were shown to produce a notable analgesic effect compared to standard analgesics . This highlights their potential use in developing new pain management therapies.
  • Multicomponent Synthesis :
    • A recent multicomponent synthesis approach was employed to create various derivatives with enhanced biological activity profiles. This method allows for efficient exploration of structure-activity relationships within this chemical class .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. Core Heterocyclic Systems

  • Target Compound : Tetrahydrobenzo[b]thiophene fused with a tetrahydropyrimidine-dione-thioxo group.
  • Analog 1 (): Ethyl 2-(3-Allyl-5-benzylidene-4,6-dioxo-2-thioxotetrahydropyrimidin-1(2H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (7b) shares the tetrahydrobenzo[b]thiophene core but substitutes the amino group with an allyl-benzylidene-pyrimidine-dione-thioxo moiety. The ethyl carboxylate (vs. methyl) may enhance lipophilicity .
  • Analog 2 (): A thiazolo[3,2-a]pyrimidine-3,6-dione derivative with dimethoxybenzyl and thiophene substituents.

B. Substituent Effects

  • Carboxylate Groups : The target’s methyl carboxylate (vs. ethyl in ) may reduce steric hindrance, improving solubility in polar solvents .
  • Pyrimidine Modifications : The thioxo (C=S) and dioxo (C=O) groups in the target and analogs () enhance electrophilicity, facilitating nucleophilic attacks or metal coordination, critical for biological activity .
Physicochemical and Spectroscopic Properties
Property Target Compound 7b () Compound
Core Structure Tetrahydrobenzo[b]thiophene-pyrimidine Tetrahydrobenzo[b]thiophene Thiazolo[3,2-a]pyrimidine
Carboxylate Methyl Ethyl N/A
Key IR Stretches ~1710 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S) 1712 cm⁻¹ (C=O) 1712, 1674 cm⁻¹ (C=O)
Melting Point N/A 205–208°C 120–122°C
Yield N/A 66% 83%

Q & A

Q. Q1. What are the critical steps for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: The synthesis requires multi-step reactions with careful control of temperature (typically 60–100°C), solvent selection (e.g., DMF or DMSO for solvation efficiency), and reaction time. For example, condensation and cyclization steps often involve refluxing in acetic acid or ethanol for 8–12 hours. Post-synthesis purification via recrystallization (ethyl acetate/ethanol mixtures) and monitoring with HPLC or NMR spectroscopy ensures purity .

Q. Q2. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Combine analytical techniques:

  • NMR spectroscopy (1H and 13C) to verify functional groups and regiochemistry (e.g., δ ~1.35 ppm for ethyl ester protons, δ ~161.7 ppm for carbonyl carbons) .
  • HPLC for purity assessment (>99% by area normalization).
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in related thiophene-pyrimidine hybrids .

Advanced Research Questions

Q. Q3. How can reaction mechanisms be elucidated when unexpected byproducts form during synthesis?

Methodological Answer: Use kinetic and thermodynamic studies:

  • In situ monitoring via FT-IR or LC-MS to track intermediate formation.
  • Isolation of byproducts (e.g., via column chromatography) followed by structural determination (NMR, HRMS).
  • Computational modeling (DFT) to compare energy pathways for competing reactions, such as thiouracil tautomerization vs. thioxo intermediate stabilization .

Q. Q4. What strategies address contradictions in reported synthetic routes for analogous compounds?

Methodological Answer:

  • Perform comparative synthetic studies under varied conditions (e.g., solvent polarity, catalyst loading).
  • Validate reproducibility using Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .
  • Cross-reference with solid-state characterization (PXRD) to detect polymorphic differences that may explain yield discrepancies .

Q. Q5. How can regioselectivity be controlled in heterocyclic ring formation during derivatization?

Methodological Answer:

  • Modify electronic environments using directing groups (e.g., electron-withdrawing substituents on the benzothiophene core).
  • Employ Lewis acid catalysts (e.g., ZnCl2) to stabilize transition states favoring 5-membered vs. 6-membered ring closure .
  • Monitor reaction progress with real-time mass spectrometry to adjust conditions dynamically .

Q. Q6. What methodologies link structural features to observed biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Conduct structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., methyl vs. phenyl groups) and assay against target enzymes (e.g., tyrosinase or kinase inhibition assays).
  • Use molecular docking (AutoDock Vina) to predict binding modes, focusing on hydrogen bonding with the tetrahydropyrimidine-dione core and hydrophobic interactions with the benzothiophene ring .

Q. Q7. How can researchers resolve ambiguities in tautomeric or conformational equilibria?

Methodological Answer:

  • Variable-temperature NMR (VT-NMR) to detect tautomeric shifts (e.g., thioxo vs. oxo forms of the pyrimidine ring).
  • Dynamic HPLC with chiral stationary phases to separate enantiomers arising from boat-chair puckering in the tetrahydropyrimidine ring .

Q. Q8. What advanced techniques characterize non-covalent interactions in crystal structures?

Methodological Answer:

  • Single-crystal X-ray diffraction to map hydrogen-bonding networks (e.g., C–H···O interactions stabilizing supramolecular chains).
  • Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., π-π stacking between thiophene rings) .

Methodological Design & Data Analysis

Q. Q9. How should researchers design multi-component reactions involving this compound?

Methodological Answer:

  • Optimize molar ratios (e.g., 1:1.2:1 for aldehyde, thiouracil, and benzothiophene precursors) to minimize side reactions.
  • Apply flow chemistry for scalable synthesis, ensuring precise temperature control and reduced reaction times .
  • Validate outcomes with multivariate analysis (e.g., PCA of NMR/LC-MS data) to confirm reproducibility .

Q. Q10. What statistical approaches reconcile conflicting bioactivity data across studies?

Methodological Answer:

  • Perform meta-analysis of IC50 values, adjusting for assay variability (e.g., cell line differences).
  • Use Bayesian regression models to identify structural descriptors (e.g., logP, polar surface area) correlating with activity .

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